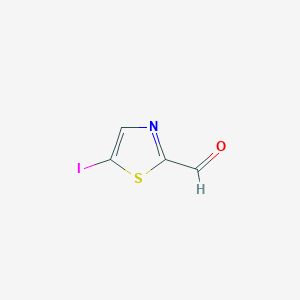

5-Iodo-1,3-thiazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2INOS/c5-3-1-6-4(2-7)8-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIRJKYJGSAUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies for 5 Iodo 1,3 Thiazole 2 Carbaldehyde

Retrosynthetic Analysis of the 5-Iodo-1,3-thiazole-2-carbaldehyde Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify potential starting materials and synthetic pathways. youtube.comyoutube.com The primary disconnections for 5-iodo-1,3-thiazole-2-carbaldehyde involve the carbon-iodine bond and the carbon-aldehyde bond.

A plausible retrosynthetic strategy begins with functional group interconversion (FGI). The aldehyde group at the C2 position can be disconnected to a precursor that can be readily converted to an aldehyde. A common method involves the metalation of the C2 position followed by quenching with a formylating agent. This leads to Retron A , 5-iodothiazole (B27275), which is a key intermediate.

Alternatively, the carbon-iodine bond at the C5 position can be disconnected. Electrophilic iodination is a standard method for introducing iodine onto an aromatic ring, suggesting that Retron B , thiazole-2-carbaldehyde, could serve as a direct precursor.

A more fundamental approach involves the complete deconstruction of the thiazole (B1198619) ring itself, following the logic of the renowned Hantzsch thiazole synthesis. nih.gov This disconnection breaks the C-S and N-C bonds, leading to a thioamide and an α-halocarbonyl compound as the fundamental building blocks (Retrons C and D ). This strategy allows for the incorporation of the required substituents from the very beginning of the synthesis, potentially offering a more convergent route.

Figure 1: Retrosynthetic Analysis of 5-Iodo-1,3-thiazole-2-carbaldehyde

Precursor Compounds and Advanced Starting Materials for 5-Iodo-1,3-thiazole-2-carbaldehyde Synthesis

Advanced starting materials are often functionalized thiazoles that require only one or two further transformations. Simpler precursors are the fundamental building blocks required for constructing the heterocyclic core itself.

| Precursor Type | Compound Name | Structure | Synthetic Role |

|---|---|---|---|

| Advanced Starting Material | Thiazole-2-carbaldehyde | C1=CSC(C=O)=N1 | Substrate for regioselective iodination at the C5 position. |

| Advanced Starting Material | 5-Iodothiazole | C1=NC(I)=CS1 | Substrate for formylation at the C2 position. |

| Advanced Starting Material | 2-Bromothiazole | C1=NC=CS1Br | Can be iodinated and subsequently formylated. |

| Ring Construction Precursor | Thioformamide (B92385) | C(=S)N | Provides the N1-C2-S fragment in a Hantzsch-type synthesis. |

| Ring Construction Precursor | α-Halo-β-oxopropionaldehyde or equivalent | O=CC(X)C=O | Provides the C4-C5 fragment, potentially with a pre-installed or masked aldehyde group. |

| Ring Construction Precursor | 2-Iodomalondialdehyde | O=CC(I)C=O | An α-halocarbonyl that could directly install the iodo and aldehyde functionalities in a Hantzsch synthesis. |

Established Synthetic Routes and Reaction Mechanisms for 5-Iodo-1,3-thiazole-2-carbaldehyde

The synthesis of 5-iodo-1,3-thiazole-2-carbaldehyde can be approached through several established routes, primarily involving the sequential functionalization of a pre-formed thiazole ring or the construction of the ring from appropriately substituted acyclic precursors.

The most classical and versatile method for synthesizing the thiazole core is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govijper.org The mechanism begins with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the halocarbonyl, followed by cyclization and dehydration to form the aromatic thiazole ring.

For the target molecule, one could theoretically employ a Hantzsch synthesis using thioformamide and an appropriately substituted 3-halo-2-oxopropanal derivative. However, the stability and availability of such precursors can be limiting. Modern variants of the Hantzsch synthesis utilize different starting materials to circumvent the use of toxic haloketones and to introduce a wider array of functional groups. nih.gov For instance, reactions of thioamides with β-keto esters followed by further modifications represent an alternative route. ijper.org

The thiazole ring is susceptible to electrophilic substitution, with the C5 position being the most electron-rich and thus the primary site for such reactions. thieme-connect.de This inherent reactivity allows for the direct iodination of a thiazole precursor.

A common and effective method for the iodination of electron-rich heterocycles is the use of N-Iodosuccinimide (NIS), often in the presence of an acid catalyst. researchgate.net The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophilic iodine species generated from NIS attacks the C5 position of the thiazole ring. Starting from thiazole-2-carbaldehyde, this method would be expected to yield the desired 5-iodo-1,3-thiazole-2-carbaldehyde, assuming the formyl group at C2 deactivates the ring sufficiently to prevent over-iodination but still allows for selective C5 substitution.

| Reagent | Substrate | Conditions | Key Feature |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Thiazole-2-carbaldehyde | Acid catalyst (e.g., TFA, p-TsOH), organic solvent (e.g., CH3CN, EtOH) | Mild and regioselective for the C5 position of electron-rich thiazoles. researchgate.net |

| Iodine / Oxidizing Agent | Thiazole-2-carbaldehyde | e.g., I2 / HIO3 or I2 / HNO3 | Classic electrophilic iodination conditions, may require harsher conditions. |

| Iodine monochloride (ICl) | Thiazole-2-carbaldehyde | Inert solvent | A powerful electrophilic iodinating agent. |

Introducing a formyl group at the C2 position of the thiazole ring is another critical transformation. The C2 proton of a thiazole is the most acidic, allowing for regioselective deprotonation and subsequent reaction with an electrophile.

A highly effective strategy involves the metalation of a 5-substituted thiazole (in this case, 5-iodothiazole) at the C2 position using a strong base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent like N,N-dimethylformamide (DMF). uni-muenchen.de This sequence reliably installs the aldehyde functionality at the C2 position.

An alternative "masked formyl group" strategy utilizes 2-trimethylsilylthiazole (2-TST). This reagent can be added to electrophiles, and the thiazole ring can later be unmasked in a three-step, one-pot procedure to reveal the aldehyde. orgsyn.org However, for the synthesis of the target molecule, the direct formylation of 5-iodothiazole is a more direct approach.

Both convergent and divergent (or linear) strategies can be devised to synthesize 5-iodo-1,3-thiazole-2-carbaldehyde. youtube.com

Divergent/Linear Approach 1: This route begins with commercially available thiazole-2-carbaldehyde. The key step is the regioselective electrophilic iodination at the C5 position using a reagent like NIS. This is arguably the most straightforward approach.

Step 1: Thiazole-2-carbaldehyde + NIS → 5-Iodo-1,3-thiazole-2-carbaldehyde

Divergent/Linear Approach 2: This alternative linear route starts with the iodination of a simpler thiazole precursor, such as 2-bromothiazole, at the C5 position. This is followed by metal-halogen exchange at C2 and subsequent formylation.

Step 1: 2-Bromothiazole → 2-Bromo-5-iodothiazole

Step 2: Metalation (e.g., with n-BuLi) at C2, followed by reaction with DMF → 5-Iodo-1,3-thiazole-2-carbaldehyde

Convergent Approach: A convergent synthesis would involve preparing functionalized fragments and combining them. For instance, one could envision a Hantzsch synthesis using pre-functionalized building blocks like 2-iodomalondialdehyde and thioformamide. This approach could shorten the total number of steps but might be hampered by the instability or difficult preparation of the required precursors.

Innovative and Sustainable Synthetic Paradigms for 5-Iodo-1,3-thiazole-2-carbaldehyde

Catalytic Strategies in 5-Iodo-1,3-thiazole-2-carbaldehyde Synthesis

Catalytic methods offer a powerful avenue for the regioselective and efficient synthesis of 5-Iodo-1,3-thiazole-2-carbaldehyde. While a single, universally adopted catalytic protocol for this specific molecule is not established, strategies employed for related thiazole and heteroaromatic systems provide a clear blueprint for potential synthetic routes.

Palladium-catalyzed C-H bond activation has emerged as a significant tool for the direct functionalization of heterocyclic cores. Research has demonstrated the feasibility of Pd(II)-catalyzed C-H iodination on a wide array of heterocycles, including thiazoles, using molecular iodine (I₂) as the sole oxidant. nih.govresearchgate.net This approach is advantageous as it avoids the pre-functionalization often required in classical cross-coupling reactions. The reaction mechanism typically involves a directing group to guide the palladium catalyst to a specific C-H bond, followed by iodination. For the synthesis of the target compound, a suitable precursor would be a thiazole-2-carbaldehyde derivative with a protecting group that could also act as a director for C-H activation at the C5 position.

Another prominent catalytic strategy involves directed ortho-metalation (DoM). This method relies on the deprotonation of an aromatic C-H bond positioned ortho to a directing metalating group (DMG). For thiazoles, selective C5-lithiation can be achieved using strong bases like t-BuLi, followed by quenching with an iodine source (e.g., I₂) to introduce the iodine atom regioselectively. nih.gov A synthetic sequence could thus involve the protection of the 2-carbaldehyde group, followed by C5-lithiation and subsequent iodination.

Copper-catalyzed reactions also present a viable pathway. Copper(I) iodide (CuI) has been used to catalyze the direct arylation of heterocycle C-H bonds and is instrumental in cycloaddition reactions to form iodo-substituted heterocycles like triazoles. nih.govorganic-chemistry.org An analogous copper-catalyzed iodination at the C5 position of a thiazole-2-carbaldehyde precursor could be a potential synthetic route.

Table 1: Overview of Potential Catalytic Strategies

| Catalytic Approach | Catalyst System (Example) | Key Principle | Potential Application to Target Compound |

|---|---|---|---|

| Palladium-Catalyzed C-H Iodination | Pd(OAc)₂ / I₂ | Direct functionalization of a C-H bond, guided by a directing group. nih.gov | Iodination at the C5 position of a protected thiazole-2-carbaldehyde precursor. |

| Directed Metalation-Iodination | n-BuLi or t-BuLi / I₂ | Regioselective deprotonation at C5 followed by electrophilic quench with iodine. nih.gov | Lithiation of a suitable thiazole precursor at the C5 position and subsequent reaction with I₂. |

| Copper-Catalyzed Iodination | CuI / Base | Activation of the C-H bond for reaction with an iodine source. organic-chemistry.org | Direct iodination at the C5 position of the thiazole ring using a copper catalyst. |

Green Chemistry Principles and Methodologies in Thiazole Synthesis (e.g., solvent-free, microwave-assisted, mechanochemical)

The integration of green chemistry principles into the synthesis of thiazole derivatives is a critical step towards developing more sustainable chemical processes. These methodologies focus on reducing waste, minimizing energy consumption, and using less hazardous substances.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed as an energy-efficient technique for the synthesis of thiazole derivatives, significantly accelerating reaction rates. rsc.org The Hantzsch thiazole synthesis, a classical method, has been adapted for microwave conditions. For instance, the reaction of acetophenones with thiourea (B124793) and iodine to produce 2-aminothiazole (B372263) derivatives can be completed in minutes with high yields under microwave irradiation, compared to hours required for conventional heating. researchgate.netpsu.eduresearchgate.netnih.gov This rapid, controlled heating minimizes side product formation and enhances energy efficiency, making it a highly attractive method for potentially synthesizing 5-iodo-thiazole precursors.

Solvent-Free and Mechanochemical Methods: Eliminating volatile organic solvents is a cornerstone of green chemistry. Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, offers a solvent-free alternative. This technique has been effectively used for the iodination of other heterocyclic systems, such as pyrimidines, by grinding the substrate with solid iodine and a silver salt. nih.gov Such a solvent-free, mechanochemical approach could be explored for the direct iodination of a suitable thiazole-2-carbaldehyde precursor, thereby reducing solvent waste and simplifying product isolation.

Use of Green Solvents: When solvents are necessary, the use of environmentally benign options like water is preferred. Catalytic systems that are effective in aqueous media are of particular interest. For example, the synthesis of related heterocycles has been achieved in water using catalysts like β-cyclodextrin or specially designed nanocatalysts that are recoverable and reusable. researchgate.netmdpi.comresearchgate.net Developing a water-compatible catalytic system for the final iodination step or the initial thiazole ring formation would represent a significant green advancement in the synthesis of 5-Iodo-1,3-thiazole-2-carbaldehyde.

Table 2: Application of Green Chemistry Principles in Thiazole Synthesis

| Green Chemistry Principle | Methodology | Example Application | Relevance to 5-Iodo-1,3-thiazole-2-carbaldehyde |

|---|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid synthesis of 2-aminothiazoles from ketones, thiourea, and iodine. researchgate.netnih.gov | Potential for rapid formation of the iodinated thiazole ring, reducing reaction time and energy use. |

| Waste Prevention | Solvent-Free/Mechanochemical Synthesis | Iodination of pyrimidines by grinding solids together. nih.gov | A possible route for direct, solvent-free iodination of a thiazole precursor, minimizing solvent waste. |

| Safer Solvents | Synthesis in Water | β-CD/CuI catalyzed synthesis of iodo-substituted heterocycles in water. researchgate.net | Development of an aqueous synthetic route would reduce reliance on hazardous organic solvents. |

Continuous Flow Chemistry and Automated Synthesis for 5-Iodo-1,3-thiazole-2-carbaldehyde Production

Continuous flow chemistry is a modern manufacturing paradigm that offers significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch production. While a dedicated flow process for 5-Iodo-1,3-thiazole-2-carbaldehyde has not been specifically reported, the technology has been extensively applied to the synthesis of other complex thiazoles and heterocycles, demonstrating its high potential. nih.govacs.org

In a flow reactor, reagents are pumped through a network of tubes and reactors where they mix and react. The precise control over parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize impurities. This level of control is particularly beneficial for reactions involving hazardous reagents or unstable intermediates, which can be generated and consumed in situ, minimizing risk. acs.orgacs.org

A potential multistep flow synthesis for 5-Iodo-1,3-thiazole-2-carbaldehyde could involve several connected reactor modules. For example:

Module 1: Thiazole Formation: A precursor, such as a protected 2-formylthioacetamide, could be reacted with a suitable C2 synthon in a heated flow reactor to form the thiazole ring.

Module 2: Iodination: The output stream from the first module could be directly mixed with an iodinating agent (e.g., I₂ with a catalyst) in a second reactor coil to perform the C5-iodination.

Module 3: Deprotection & Purification: The stream could then pass through a final module for deprotection of the aldehyde, followed by an in-line purification step, such as liquid-liquid extraction or passage through a scavenger resin column.

This integrated approach, as demonstrated in the synthesis of other complex thiazoles, can significantly shorten production times from days to minutes or hours and facilitate automated production with consistent quality. nih.govresearchgate.net

Table 3: Conceptual Continuous Flow Process for 5-Iodo-1,3-thiazole-2-carbaldehyde

| Flow Module | Process Step | Key Advantages of Flow Chemistry |

|---|---|---|

| 1 | Hantzsch Thiazole Synthesis or similar ring formation | Excellent heat transfer for exothermic reactions; precise control of residence time. |

| 2 | Catalytic C-H Iodination | Safe handling of potentially hazardous reagents; improved mixing for biphasic reactions. |

| 3 | In-line Workup/Purification | Automation of purification steps; reduction of manual handling and potential for higher purity. |

Optimization of Reaction Conditions and Purity Enhancement Protocols for 5-Iodo-1,3-thiazole-2-carbaldehyde

The successful synthesis of 5-Iodo-1,3-thiazole-2-carbaldehyde with high yield and purity hinges on the meticulous optimization of reaction conditions and the implementation of effective purification protocols.

Optimization of Reaction Conditions: Key parameters that require optimization include the choice of reagents, catalysts, solvents, temperature, and reaction time. For catalytic C-H iodination, for instance, screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands can significantly impact efficiency. The choice of base and solvent is also critical; studies on related iodinations have shown that inorganic salts like cesium acetate (B1210297) (CsOAc) can improve catalytic turnover, while solvents like DMF or DMSO can influence solubility and reaction rates. nih.gov Suppressing side reactions, such as the formation of dimers, may require the addition of a co-oxidant. nih.gov

In syntheses involving metalation, such as C5-lithiation, the reaction temperature is paramount. These reactions are typically performed at very low temperatures (e.g., -78 °C) to control regioselectivity and prevent decomposition of the organometallic intermediate. The choice of the lithiating agent (e.g., n-BuLi vs. t-BuLi) can also determine the site of deprotonation. nih.gov

Purity Enhancement Protocols: The purification of heterocyclic compounds, including thiazoles, can be challenging due to their physical properties. mdpi.com Standard laboratory purification techniques are routinely applied to isolate 5-Iodo-1,3-thiazole-2-carbaldehyde from reaction mixtures.

Chromatography: Flash silica (B1680970) gel column chromatography is the most common method for purifying thiazole derivatives. mdpi.com A systematic evaluation of the eluent system (e.g., mixtures of hexane (B92381) and ethyl acetate) is necessary to achieve good separation from starting materials and byproducts.

Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out.

Solid-Phase Synthesis: When applicable, synthesizing the molecule on a solid support can greatly simplify purification. The desired product remains attached to the resin while excess reagents and byproducts are washed away. Cleavage from the resin in the final step often yields a product of high purity. mdpi.com

The selection of the appropriate purification method depends on the scale of the synthesis, the physical state of the product, and the nature of the impurities. A combination of these techniques may be necessary to achieve the desired level of purity for subsequent applications.

Investigating Chemical Reactivity and Advanced Derivatization Strategies of 5 Iodo 1,3 Thiazole 2 Carbaldehyde

Reactivity Profiling of the Carbaldehyde Moiety in 5-Iodo-1,3-thiazole-2-carbaldehyde

The aldehyde functional group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This reactivity allows for a diverse range of transformations, including nucleophilic additions, oxidations, reductions, and olefination reactions.

The electrophilic carbonyl carbon of the carbaldehyde is highly susceptible to attack by various nucleophiles. These reactions are fundamental for elongating carbon chains and introducing new functional groups.

Acetal Formation: In the presence of an acid catalyst, the aldehyde can react with alcohols or diols to form acetals. This reaction is often employed as a strategy to protect the aldehyde group during subsequent transformations at other positions of the molecule, such as reactions involving the iodo group. For instance, related bromo-thiazole carbaldehydes are protected as dioxolane acetals, a reaction that is readily reversible under acidic conditions. growingscience.com

Imine and Enamine Formation: Condensation with primary amines yields imines (Schiff bases), while reaction with secondary amines can produce enamines. These reactions are crucial for introducing nitrogen-containing moieties.

Hydrazone and Oxime Formation: The aldehyde readily condenses with hydrazine (B178648) and its derivatives to form hydrazones, or with hydroxylamine (B1172632) to form oximes.

These transformations underscore the utility of the carbaldehyde as a versatile handle for molecular elaboration.

The oxidation state of the carbaldehyde can be readily adjusted, providing access to both the corresponding carboxylic acid and primary alcohol, which are themselves valuable functional groups for further synthesis.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) dichromate (PDC). nih.gov Careful selection of the oxidant and reaction conditions is necessary to ensure selectivity and prevent unwanted reactions at the electron-rich thiazole (B1198619) ring or the carbon-iodine bond.

Reduction: Selective reduction of the aldehyde to a primary alcohol, (5-iodo-1,3-thiazol-2-yl)methanol, can be achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it is generally chemoselective for aldehydes and ketones and will not typically reduce the thiazole ring or cleave the C-I bond under standard conditions.

| Transformation | Reagent Example | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 5-Iodo-1,3-thiazole-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (5-Iodo-1,3-thiazol-2-yl)methanol |

A key transformation of the carbaldehyde group is its conversion into a carbon-carbon double bond (C=C), which introduces an alkene moiety into the molecular framework. This is typically accomplished through olefination reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. The resulting product is an electron-deficient alkene.

Wittig Reaction: The Wittig reaction provides a reliable method for synthesizing alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). This method is highly versatile and allows for the formation of both E and Z isomers depending on the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides. This reaction typically shows high selectivity for the formation of the (E)-alkene product.

These olefination strategies are powerful tools for extending the carbon framework and creating conjugated systems based on the 5-iodo-1,3-thiazole core.

| Olefination Reaction | Typical Reagents | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂), Base (e.g., Piperidine) | Substituted Alkene |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Ester (e.g., (EtO)₂P(O)CH₂R), Base (e.g., NaH) | (E)-Alkene |

Reactivity of the Iodo Group in 5-Iodo-1,3-thiazole-2-carbaldehyde for Carbon-Carbon Bond Formation

The carbon-iodine bond at the C5 position is a key site for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions and halogen-metal exchange. The high reactivity of the C-I bond makes it an excellent leaving group in these transformations. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. The iodo-substituted thiazole is an ideal substrate for these reactions. researchgate.netjcu.edu.au

Suzuki-Miyaura Coupling: This reaction pairs the iodo-thiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. cdnsciencepub.com It is widely used due to its mild conditions and the high functional group tolerance of the reagents. cdnsciencepub.comresearchgate.netrsc.org This allows for the introduction of a wide variety of aryl and vinyl substituents at the C5 position.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the iodo-thiazole with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is fundamental for the synthesis of arylalkynes and conjugated enynes. libretexts.orgresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of the iodo-thiazole with an organostannane reagent (e.g., tributyltin derivatives). nih.govrsc.org It is a versatile method that has been extensively used in the synthesis of complex molecules and conjugated polymers. jcu.edu.aursc.org

Heck Reaction: This reaction forms a C-C bond by coupling the iodo-thiazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The Heck reaction is a powerful tool for the arylation and vinylation of alkenes. researchgate.netnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Cs₂CO₃) | Thiazole-Aryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Thiazole-Alkyne |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | Thiazole-Aryl |

| Heck | CH₂=CHR' | Pd(OAc)₂ + PPh₃ + Base (e.g., Et₃N) | Thiazole-Alkene |

Halogen-metal exchange offers a powerful, palladium-free alternative for functionalizing the C5 position. rsc.org This process involves the transformation of the relatively unreactive carbon-iodine bond into a highly nucleophilic organometallic species.

The reaction is typically initiated by treating the 5-iodo-1,3-thiazole-2-carbaldehyde with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C to -90 °C). researchgate.netumich.edu The iodine atom is selectively exchanged for a lithium atom, generating a highly reactive 5-lithiated thiazole intermediate. It is crucial to first protect the electrophilic aldehyde group (e.g., as an acetal) to prevent it from reacting with the organolithium reagent. growingscience.comrsc.org

Once formed, this potent nucleophile can be "quenched" by reacting it with a wide range of electrophiles, allowing for the introduction of diverse functional groups at the C5 position. researchgate.netacs.orgnih.gov After the desired functional group is installed, the aldehyde can be deprotected under mild acidic conditions.

| Electrophile | Reagent Example | Product at C5 (after deprotection) |

| Formyl group | Dimethylformamide (DMF) | Aldehyde |

| Carboxyl group | Carbon Dioxide (CO₂) | Carboxylic Acid |

| Hydroxymethyl group | Formaldehyde (H₂CO) | Alcohol |

| Silyl group | Trimethylsilyl chloride (TMSCl) | Silyl |

| Alkyl group | Alkyl Halide (R-X) | Alkyl |

Radical Reactions and Reductive Dehalogenation Studies

The carbon-iodine bond in 5-Iodo-1,3-thiazole-2-carbaldehyde is the most labile of the carbon-halogen bonds, making it susceptible to cleavage under reductive conditions. The general trend for the ease of reductive hydrodehalogenation of organic halides follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond dissociation energy. acs.org This inherent weakness of the C-I bond suggests that 5-Iodo-1,3-thiazole-2-carbaldehyde can readily undergo reductive dehalogenation to yield 1,3-thiazole-2-carbaldehyde.

Studies on analogous compounds, such as 2-iodobenzothiazole (B74616) and 2-halothiazoles, provide insight into the potential reactivity of the target molecule. rsc.orgtandfonline.com For instance, the reaction of 2-iodothiazole (B1589636) with tertiary phosphines in protic solvents like ethanol (B145695) leads to reductive dehalogenation, forming the corresponding thiazole. tandfonline.com This reaction is believed to proceed via nucleophilic attack of the phosphorus at the iodine atom, displacing the thiazolyl anion which is subsequently protonated by the solvent. tandfonline.com A similar reductive dehalogenation of 2-iodobenzothiazole has been observed with alkanethiols in methanol, a reaction that is catalyzed by the hydroiodic acid produced during the reaction. rsc.org These examples suggest that the iodo-substituent at the 5-position of the thiazole ring in 5-Iodo-1,3-thiazole-2-carbaldehyde is a prime site for reductive cleavage under various conditions, including treatment with trivalent phosphorus reagents or thiols.

While specific studies on radical reactions of 5-Iodo-1,3-thiazole-2-carbaldehyde are not extensively documented, the facile homolytic cleavage of the C-I bond under thermal or photochemical conditions is a plausible pathway for initiating radical-mediated transformations.

Reactivity of the Thiazole Ring System in 5-Iodo-1,3-thiazole-2-carbaldehyde

The thiazole ring is an electron-deficient heterocycle, a characteristic that influences its susceptibility to both electrophilic and nucleophilic attack. The presence of the electron-withdrawing aldehyde group at the 2-position and the iodine atom at the 5-position further modulates this reactivity.

Electrophilic Aromatic Substitution:

Five-membered heterocyclic rings like furan, thiophene (B33073), and pyrrole (B145914) are generally considered electron-rich and are highly reactive towards electrophiles. organicchemistrytutor.com However, the thiazole ring is less reactive than these due to the electron-withdrawing nature of the nitrogen atom. In the case of 5-Iodo-1,3-thiazole-2-carbaldehyde, the strongly deactivating carbaldehyde group at the C2 position would further diminish the ring's nucleophilicity, making electrophilic aromatic substitution challenging. If such a reaction were to occur, the substitution would likely be directed to the C4 position, which is the most electron-rich carbon in the thiazole ring. Studies on the halogenation of 2-aminothiazole (B372263) derivatives have shown that electrophilic substitution occurs selectively at the C5 position. nih.gov However, in our target molecule, this position is already occupied by the iodo group. The direct electrophilic halogenation of the parent thiazolo[5,4-d]thiazole, an electron-deficient system, was initially thought to be impossible but was later achieved, yielding mono- and di-halogenated products. udayton.edu This suggests that under forcing conditions, electrophilic substitution on 5-Iodo-1,3-thiazole-2-carbaldehyde might be feasible.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the thiazole ring, exacerbated by the aldehyde substituent, makes it a potential candidate for nucleophilic aromatic substitution (SNAr). In general, SNAr reactions are favored on aromatic rings bearing strong electron-withdrawing groups and a good leaving group. ksu.edu.sa In 5-Iodo-1,3-thiazole-2-carbaldehyde, the iodine atom can act as a leaving group. Research on halogenoimidazoles has shown that 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various nucleophiles by displacement of the 2-bromine atom. rsc.org Similarly, 5-bromo-4-nitroimidazole derivatives undergo nucleophilic displacement of the bromine at the 5-position. rsc.org These findings suggest that the iodine at the C5 position of 5-Iodo-1,3-thiazole-2-carbaldehyde could potentially be displaced by strong nucleophiles.

The thiazole ring system and its substituents can participate in various cycloaddition reactions, leading to the formation of more complex heterocyclic structures.

[3+2] Cycloadditions:

While there is no direct evidence of 5-Iodo-1,3-thiazole-2-carbaldehyde acting as a dipolarophile, related thiazole derivatives have been shown to undergo [3+2] cycloaddition reactions. For example, thiazole carbene-derived C-C-Se 1,3-dipoles react efficiently with electron-deficient alkenes and alkynes to produce dihydroselenophenes and selenopheno[2,3-b]pyrazines. nih.gov This indicates the potential for the thiazole nucleus to be a component in 1,3-dipolar systems. Furthermore, an organocatalyzed domino [3+2] dipolar cycloaddition has been utilized for the synthesis of chiral pyrrolo[1,2-d] nih.govCurrent time information in Bangalore, IN.thiazine-2-carbaldehydes, showcasing the reactivity of thiazolium salts in forming azomethine ylides for cycloadditions. chemrxiv.org

[4+2] Cycloadditions:

The aldehyde functionality in conjunction with the thiazole ring can influence its participation in Diels-Alder type reactions. For instance, novel thiopyrano[2,3-d]thiazole-6-carbaldehydes have been synthesized via a [4+2]-cyclization with acrolein in a hetero-Diels-Alder reaction. nih.gov This suggests that the C=C bond of the thiazole ring in 5-Iodo-1,3-thiazole-2-carbaldehyde, particularly when activated by the aldehyde group, could potentially act as a dienophile in cycloaddition reactions with suitable dienes. Additionally, a thiazole-2-thione-based 1,4-diphosphinine (B3257505) has been shown to undergo [4+2] cycloaddition with alkynes and alkenes. rsc.org

Multi-Functional Group Transformations and Chemoselectivity Considerations in 5-Iodo-1,3-thiazole-2-carbaldehyde

The presence of both an aldehyde and an iodo-substituent on the thiazole ring allows for multi-component reactions (MCRs) and necessitates considerations of chemoselectivity. MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. researchgate.net

The aldehyde group can readily participate in condensation reactions with amines and active methylene compounds. For example, a copper-catalyzed multicomponent reaction involving isoxazole (B147169) carbaldehydes, 2-aminopyridines, and isonitriles has been developed to synthesize imidazo[1,2-a]pyridines linked to isoxazoles. beilstein-journals.org This highlights a potential reaction pathway for 5-Iodo-1,3-thiazole-2-carbaldehyde, where the aldehyde would react with an amine to form an imine intermediate, which could then undergo further transformations.

Chemoselectivity becomes crucial when designing reactions involving this molecule. For instance, in a reaction with a reagent that can react with both the aldehyde and the iodo-group, the reaction conditions can be tuned to favor one transformation over the other. Reductive conditions might selectively target the C-I bond, while nucleophilic attack at the carbonyl carbon of the aldehyde is also a highly probable event. The choice of reagents and reaction parameters would determine the outcome of the reaction.

Synthesis of Structurally Diverse and Complex Derivatives from 5-Iodo-1,3-thiazole-2-carbaldehyde

5-Iodo-1,3-thiazole-2-carbaldehyde serves as a versatile starting material for the synthesis of a wide array of more complex heterocyclic compounds. The reactivity of its functional groups can be exploited to build intricate molecular architectures.

The aldehyde group is a gateway for numerous derivatizations. Condensation with 2-aminothiophenol (B119425), for example, can lead to the formation of benzothiazole (B30560) derivatives. A similar reaction between 4-oxo-4H-chromene-3-carbaldehyde and 2-aminothiophenol has been reported to yield 3-(2,3-dihydrobenzo[d]thiazol-2-yl)-4H-chromen-4-one. nih.gov

Furthermore, multicomponent reactions offer a powerful strategy for the rapid construction of complex molecules from simple precursors. A copper-catalyzed aqueous multicomponent synthesis has been developed for the preparation of 5-iodo-1,2,3-triazoles from terminal alkynes, azides, and an iodine source. nih.gov This suggests the possibility of utilizing the iodo-thiazole scaffold in similar one-pot transformations to generate novel triazole-thiazole hybrid molecules.

The following table provides examples of potential derivatization reactions based on the reactivity of analogous compounds:

| Starting Material Analogue | Reagent(s) | Reaction Type | Product Type | Reference |

| 2-Iodothiazole | Triphenylphosphine, Ethanol | Reductive Dehalogenation | Thiazole | tandfonline.com |

| 2-Iodobenzothiazole | Ethanethiol, Methanol | Reductive Dehalogenation | Benzothiazole | rsc.org |

| 1-Protected 2,4,5-Tribromoimidazole | Sodium alkane/arenethiolates | Nucleophilic Aromatic Substitution | 2-Thioether-substituted imidazole | rsc.org |

| Thiazole carbene precursor | Electron-deficient alkenes/alkynes | [3+2] Cycloaddition | Dihydroselenophenes/Selenopheno[2,3-b]pyrazines | nih.gov |

| Isoxazole carbaldehyde | 2-Aminopyridine, Isonitrile, Cu(OTf)₂ | Multicomponent Reaction | Imidazo[1,2-a]pyridine-linked isoxazole | beilstein-journals.org |

| 4-Oxo-4H-chromene-3-carbaldehyde | 2-Aminothiophenol | Condensation/Cyclization | Dihydrobenzothiazolyl-chromenone | nih.gov |

| Terminal Alkyne, Azide, NaI | CuI, Oxidant | Multicomponent Reaction | 5-Iodo-1,2,3-triazole | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Iodo 1,3 Thiazole 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Iodo-1,3-thiazole-2-carbaldehyde

NMR spectroscopy provides a detailed map of the atomic arrangement within a molecule. For 5-Iodo-1,3-thiazole-2-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment.

While specific experimental spectra for 5-Iodo-1,3-thiazole-2-carbaldehyde are not widely published, its NMR data can be reliably predicted based on established substituent effects and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct singlets.

Aldehyde Proton (-CHO): This proton is highly deshielded by the adjacent carbonyl group and is expected to appear as a singlet in the δ 9.8–10.2 ppm region.

Thiazole (B1198619) Proton (H-4): This is the sole proton on the thiazole ring. Its chemical shift is influenced by the electronegativity of the adjacent sulfur atom and the deshielding effect of the iodine at C-5. Based on data for related iodo-substituted heterocycles, this proton is anticipated to resonate as a singlet in the δ 8.0–8.5 ppm range. The absence of adjacent protons means there will be no spin-spin coupling observed for either signal.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.

Aldehyde Carbon (C=O): This carbonyl carbon is the most deshielded, typically appearing in the δ 180–185 ppm range.

Thiazole Carbons (C-2, C-4, C-5): The chemical shifts of the ring carbons are influenced by the heteroatoms (N and S) and the iodo-substituent. C-2, being attached to both nitrogen and sulfur and the aldehyde group, is expected around δ 160–165 ppm. C-4 would likely resonate in the aromatic region, around δ 145-150 ppm. The C-5 carbon, directly bonded to iodine, experiences a strong shielding effect (the "heavy atom effect") and is expected to appear significantly upfield, potentially in the δ 90–100 ppm range.

Predicted NMR Data for 5-Iodo-1,3-thiazole-2-carbaldehyde

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | ¹H NMR | 9.8 - 10.2 | Singlet (s) | N/A |

| H-4 | ¹H NMR | 8.0 - 8.5 | Singlet (s) | N/A |

| -C HO | ¹³C NMR | 180 - 185 | Singlet | N/A |

| C-2 | ¹³C NMR | 160 - 165 | Singlet | N/A |

| C-4 | ¹³C NMR | 145 - 150 | Singlet | N/A |

| C-5 | ¹³C NMR | 90 - 100 | Singlet | N/A |

2D NMR experiments are crucial for unambiguously confirming the predicted structure by revealing correlations between nuclei. researchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, since both the H-4 and aldehyde protons are singlets with no protons on adjacent atoms, a COSY spectrum would show no cross-peaks, confirming their isolated nature. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would show a cross-peak connecting the aldehyde proton signal to the aldehyde carbon signal and another cross-peak connecting the H-4 proton signal to the C-4 carbon signal. This provides definitive assignment for C-4 and the aldehyde carbon.

The aldehyde proton (CHO) correlating to the C-2 carbon, confirming the position of the aldehyde group.

The H-4 proton correlating to C-2, C-5, and possibly the aldehyde carbon, which definitively pieces together the thiazole ring and its substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of nuclei, which is useful for conformational analysis. nih.govacs.org A NOESY spectrum could show a correlation between the aldehyde proton and the H-4 proton, providing information about the preferred rotational conformation of the aldehyde group relative to the thiazole ring. nih.gov

Dynamic NMR studies investigate molecular processes that occur on the NMR timescale. nih.gov

Conformational Analysis: The primary dynamic process for this molecule is the rotation around the single bond connecting the aldehyde group to the C-2 of the thiazole ring. At room temperature, this rotation is typically fast, resulting in sharp, averaged signals. Variable temperature (VT) NMR studies could potentially be used to slow this rotation enough to observe distinct conformers, although the energy barrier is expected to be low.

Tautomerism: Tautomerism involves the migration of a proton. For 5-Iodo-1,3-thiazole-2-carbaldehyde, the aromatic thiazole ring is highly stable, and significant tautomerism (such as keto-enol forms) is not expected under typical conditions. Tautomeric equilibria are more commonly observed in related systems like hydroxy-thiazoles or thiazol-amines. thieme-connect.deresearchgate.netnih.gov

Mass Spectrometry (MS) Characterization of 5-Iodo-1,3-thiazole-2-carbaldehyde

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the mass of the molecular ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound. For 5-Iodo-1,3-thiazole-2-carbaldehyde, HRMS would be used to confirm its molecular formula, C₄H₂INOS. rsc.orgrsc.orgnih.gov

HRMS Data for 5-Iodo-1,3-thiazole-2-carbaldehyde

| Formula | Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| C₄H₂INOS | [M+H]⁺ | 239.8896 | Expected to be within 5 ppm |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. wikipedia.org This process provides a fragmentation fingerprint that helps to piece the structure together. The fragmentation of 5-Iodo-1,3-thiazole-2-carbaldehyde would likely proceed through several predictable pathways:

Loss of Iodine: A common fragmentation for iodo-compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•), which has a mass of 127 Da. iitd.ac.inmsu.edu This would produce a prominent fragment ion at m/z 113.

Loss of Carbon Monoxide: Aldehydes frequently lose the carbonyl group as a neutral molecule of carbon monoxide (CO), a loss of 28 Da. libretexts.org

Ring Cleavage: The thiazole ring itself can fragment. A characteristic fragmentation pathway for thiazoles involves the cleavage into smaller, stable ions, which can help confirm the nature of the heterocyclic core.

These fragmentation pathways, analyzed together, provide compelling evidence for the presence and location of both the iodine atom and the aldehyde group on the thiazole ring.

Predicted MS/MS Fragmentation Data for 5-Iodo-1,3-thiazole-2-carbaldehyde

| Precursor Ion (m/z) | Proposed Fragment Structure / Neutral Loss | Fragment Ion (m/z) |

| 240 ([M]+•) | [C₄H₂SN-CHO]⁺ (Loss of I•) | 113 |

| 240 ([M]+•) | [C₃H₂INS]⁺ (Loss of CO) | 212 |

| 113 ([M-I]⁺) | [C₃H₂SN]⁺ (Loss of CO) | 85 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of 5-Iodo-1,3-thiazole-2-carbaldehyde

The analysis of the IR and Raman spectra of 5-Iodo-1,3-thiazole-2-carbaldehyde allows for the identification of vibrational frequencies corresponding to its specific functional groups.

The carbonyl (C=O) stretching vibration of the aldehyde group is a prominent feature in the IR spectrum, typically appearing as a strong absorption band. For aliphatic aldehydes, this band is generally observed in the range of 1740-1720 cm⁻¹. spcmc.ac.in In a related bromo-thiazole carbaldehyde, the C=O stretch was identified at 1663 cm⁻¹. growingscience.com This region is crucial for confirming the presence of the aldehyde functionality. masterorganicchemistry.com

Thiazole ring vibrations contribute to a complex set of bands in the fingerprint region of the spectrum (typically 1600-600 cm⁻¹). These vibrations involve the stretching and bending of the C-C, C-N, and C-S bonds within the heterocyclic ring. For the thiazole ring, characteristic stretching vibrations are typically observed in the 1300-1600 cm⁻¹ range. researchgate.net In a related pyrrolothiazole derivative, C-S stretching modes were assigned to bands at 712 and 656 cm⁻¹ in the IR spectrum and 718 and 641 cm⁻¹ in the Raman spectrum. scialert.net The in-plane and out-of-plane bending vibrations of the C-H bond on the thiazole ring are expected in the 1300-1000 cm⁻¹ and 1000-750 cm⁻¹ regions, respectively. scialert.net

Table 1: Characteristic Vibrational Modes for 5-Iodo-1,3-thiazole-2-carbaldehyde and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretching | 1740-1720 (aliphatic) | spcmc.ac.in |

| Aldehyde (C=O) | Stretching | 1663 (in 4-bromo-1,3-thiazole-2-carbaldehyde) | growingscience.com |

| Thiazole Ring | C-S Stretching | 712, 656 (IR); 718, 641 (Raman) (in a pyrrolothiazole derivative) | scialert.net |

| Thiazole Ring | Ring Stretching | 1300-1600 | researchgate.net |

| Thiazole Ring | C-H In-plane Bending | 1300-1000 | scialert.net |

| Thiazole Ring | C-H Out-of-plane Bending | 1000-750 | scialert.net |

This table is interactive and can be sorted by clicking on the column headers.

In the solid state, intermolecular interactions, particularly hydrogen bonds, can significantly influence the vibrational frequencies of the functional groups in 5-Iodo-1,3-thiazole-2-carbaldehyde. While the molecule itself does not possess strong hydrogen bond donors like O-H or N-H, weak C-H···O and C-H···N hydrogen bonds can occur. sapub.org The aldehyde oxygen can act as a hydrogen bond acceptor, potentially interacting with C-H bonds from neighboring molecules. Such interactions can cause a shift in the C=O stretching frequency to lower wavenumbers.

Furthermore, the iodine atom can participate in halogen bonding (C-I···N or C-I···S), another type of non-covalent interaction that can affect the crystal packing and, consequently, the vibrational spectra. nsf.gov The analysis of these subtle spectral shifts can provide valuable insights into the supramolecular assembly of the compound in the crystalline state.

X-ray Crystallography of 5-Iodo-1,3-thiazole-2-carbaldehyde and its Crystalline Derivatives

Single-crystal X-ray diffraction analysis of 5-Iodo-1,3-thiazole-2-carbaldehyde or its suitable crystalline derivatives would provide an unambiguous determination of its molecular structure. jyu.fimdpi.com The resulting electron density map allows for the precise placement of each atom, confirming the connectivity and stereochemistry. nih.gov For instance, in a study of a related 5-arylimino-1,3,4-thiadiazole derivative, single-crystal X-ray diffraction confirmed the Z-geometry around the imino-phenyl double bond and the near planarity of the thiadiazole ring. mdpi.com While specific crystallographic data for the title compound is not available in the search results, analogous iodinated thiazoles have been shown to crystallize in systems such as monoclinic. vulcanchem.com

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study known as crystal packing analysis. ias.ac.in This analysis is crucial for understanding the nature and geometry of intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. acs.orgmdpi.com

Electronic Spectroscopy: UV-Vis and Fluorescence Studies (if applicable for conjugated derivatives)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

For 5-Iodo-1,3-thiazole-2-carbaldehyde, the presence of the conjugated thiazole ring and the aldehyde group is expected to give rise to electronic absorptions in the UV region. The exact position of the absorption maxima (λmax) would depend on the extent of conjugation and the presence of substituents.

While the title compound itself may not be strongly fluorescent, its derivatives, particularly those with extended π-conjugated systems, could exhibit fluorescence. nih.gov For instance, studies on donor-π-acceptor dyes containing carbazole (B46965) and thiophene (B33073) units have shown that extending the conjugation length leads to a red shift in both absorption and emission spectra. mdpi.com Similarly, functionalized thiazolo[3,2-c] growingscience.comsapub.orgresearchgate.netoxadiazaborinine dyes have been synthesized and shown to be fluorescent. nih.gov Therefore, UV-Vis and fluorescence studies would be highly relevant for conjugated derivatives of 5-Iodo-1,3-thiazole-2-carbaldehyde, providing insights into their photophysical properties and potential applications in materials science. umaine.edumdpi.com

Computational and Theoretical Investigations of 5 Iodo 1,3 Thiazole 2 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry of 5-Iodo-1,3-thiazole-2-carbaldehyde

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and three-dimensional shape of 5-Iodo-1,3-thiazole-2-carbaldehyde. rsc.org DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for molecules of this size. doi.orgmdpi.com These calculations are crucial for understanding the molecule's stability, spectroscopic properties, and reactivity. dntb.gov.ua

Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. doi.orgmdpi.com For 5-Iodo-1,3-thiazole-2-carbaldehyde, calculations would confirm the planarity of the 1,3-thiazole ring, a characteristic feature of such aromatic heterocycles. thieme-connect.de

Conformational analysis focuses on the different spatial orientations of the molecule that can be interconverted by rotation around single bonds. The primary conformational flexibility in 5-Iodo-1,3-thiazole-2-carbaldehyde arises from the rotation of the C2-carbaldehyde group around the bond connecting it to the thiazole (B1198619) ring. This rotation gives rise to two main planar conformers: the O,S-cis and O,S-trans forms, referring to the relative orientation of the aldehyde oxygen and the ring sulfur atom. Computational studies on similar heterocyclic aldehydes show that one conformer is typically more stable than the other, though the energy barrier for interconversion is often low. nih.gov The optimized geometric parameters, such as bond lengths and angles, provide a detailed structural blueprint of the molecule.

Table 1: Representative Calculated Geometric Parameters for the Optimized Structure of 5-Iodo-1,3-thiazole-2-carbaldehyde (Hypothetical Data) This table presents expected values based on DFT calculations of similar thiazole derivatives.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-S1 | 1.72 | S1-C2-N3 | 115.0 |

| C5-S1 | 1.70 | C2-N3-C4 | 110.5 |

| C2-N3 | 1.31 | N3-C4-C5 | 116.2 |

| N3-C4 | 1.38 | C4-C5-S1 | 111.3 |

| C4-C5 | 1.37 | C5-S1-C2 | 87.0 |

| C5-I | 2.05 | N3-C2-C(aldehyde) | 122.5 |

| C2-C(aldehyde) | 1.48 | S1-C2-C(aldehyde) | 122.5 |

| C(aldehyde)-O | 1.21 | C2-C(aldehyde)-H | 120.0 |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy and spatial distribution of these orbitals provide critical insights into the molecule's chemical reactivity and electronic properties. bhu.ac.in

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in chemical reactions. In molecules like 5-Iodo-1,3-thiazole-2-carbaldehyde, the HOMO is typically delocalized over the electron-rich thiazole ring system. Its energy level indicates the molecule's ionization potential and its propensity to react with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the primary electron acceptor. The LUMO is generally centered on the electron-withdrawing carbaldehyde group and the C=N bond of the thiazole ring. mdpi.com Its energy relates to the electron affinity and susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For 5-Iodo-1,3-thiazole-2-carbaldehyde, the presence of both the iodo and carbaldehyde substituents influences the FMO energies and distribution, fine-tuning its reactivity profile.

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data) This table illustrates typical FMO energy values for a molecule like 5-Iodo-1,3-thiazole-2-carbaldehyde in the gas phase.

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily located on the thiazole ring, indicating sites for electrophilic attack. |

| LUMO | -2.50 | Concentrated on the carbaldehyde group, indicating sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Suggests moderate chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net

For 5-Iodo-1,3-thiazole-2-carbaldehyde, the MEP map would display:

Negative Potential (Red/Yellow): Regions of high electron density, indicating nucleophilic character. These are expected around the electronegative aldehyde oxygen and the nitrogen atom of the thiazole ring. These sites are prone to attack by electrophiles or involvement in hydrogen bonding as acceptors.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating electrophilic character. These are anticipated around the hydrogen atom of the carbaldehyde group and, to a lesser extent, near the iodine atom due to the "sigma-hole" phenomenon, making it a potential halogen bond donor.

Neutral Potential (Green): Regions with balanced charge.

This visual representation of charge distribution complements FMO analysis in predicting the molecule's reactive behavior. bhu.ac.in

Prediction of Reaction Mechanisms and Transition State Analysis for 5-Iodo-1,3-thiazole-2-carbaldehyde Transformations

Computational chemistry enables the detailed exploration of reaction pathways for transformations involving 5-Iodo-1,3-thiazole-2-carbaldehyde. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these points. researchgate.netmdpi.com This analysis is vital for understanding reaction feasibility, kinetics, and selectivity.

By calculating the energies of all species along a proposed reaction coordinate, a reaction energy profile can be constructed. This profile visualizes the energy changes as reactants are converted into products. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants defines the activation energy (Ea) of the reaction. acs.org

According to transition state theory, the activation energy is directly related to the reaction rate constant. researchgate.net A lower activation energy implies a faster reaction. Computational studies can compare different potential mechanisms for a given transformation (e.g., stepwise vs. concerted pathways) by calculating the activation energies for each. The pathway with the lowest energy barrier is the most likely to occur. researchgate.net This predictive capability is essential for optimizing reaction conditions and understanding observed product distributions.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using various methods, most commonly the Polarizable Continuum Model (PCM). acs.org In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. nih.gov

This approach allows for the calculation of molecular properties and reaction energy profiles in a simulated solvent environment, providing more realistic predictions that can be compared with experimental results. For a polar molecule like 5-Iodo-1,3-thiazole-2-carbaldehyde, interactions with polar solvents can stabilize charged intermediates or transition states, thereby altering the energy profile and potentially changing the reaction outcome compared to the gas phase. acs.org

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules like 5-Iodo-1,3-thiazole-2-carbaldehyde. By calculating properties such as nuclear magnetic shielding and vibrational modes, a theoretical spectrum can be generated and compared against experimental results to validate both the computational model and the experimental structural assignment.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational models, primarily using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of 5-Iodo-1,3-thiazole-2-carbaldehyde. The process involves optimizing the molecule's geometry and then calculating the nuclear shielding tensors, which are subsequently converted into chemical shifts.

While a dedicated computational study comparing theoretical and experimental NMR data for 5-Iodo-1,3-thiazole-2-carbaldehyde is not extensively documented in publicly available literature, the principles of such an analysis are well-established. For a molecule with this structure, key comparisons would focus on:

The Thiazole Ring Protons and Carbons: The chemical shifts of the C4-H proton and the C2, C4, and C5 carbons are sensitive to the electronic environment within the heterocyclic ring.

The Aldehyde Group: The proton and carbon of the carbaldehyde group (-CHO) have characteristic chemical shifts that are influenced by the electron-withdrawing nature of the thiazole ring.

The Iodine Substituent Effect: The heavy iodine atom at the C5 position significantly influences the chemical shift of the directly bonded carbon (C5) through mechanisms like the heavy-atom effect and spin-orbit coupling. Computationally, this requires relativistic corrections for high accuracy. Experimentally, the 5-iodo substituent is expected to cause a distinct deshielding effect on the aromatic proton signals.

A typical validation study would present a table comparing the calculated shifts with experimentally measured values, often including the mean absolute error (MAE) to quantify the accuracy of the computational method and basis set used.

Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Shifts (Note: The following data is hypothetical and for illustrative purposes only, as a specific comparative study for this compound was not found in the reviewed literature.)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Difference (ppm) |

| C2 (CHO) | 185.5 | 184.9 | 0.6 |

| C4 | 155.2 | 154.6 | 0.6 |

| C5 | 92.0 | 91.5 | 0.5 |

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Difference (ppm) |

| H (CHO) | 9.98 | 9.95 | 0.03 |

| H4 | 8.45 | 8.42 | 0.03 |

Such a comparison helps confirm that the computationally determined structure accurately represents the molecule in solution.

Vibrational Frequency Calculations and IR/Raman Spectra Simulation

For 5-Iodo-1,3-thiazole-2-carbaldehyde, a computational vibrational analysis would focus on identifying key characteristic bands:

C=O Stretch: A strong, characteristic band for the aldehyde carbonyl group, typically expected in the 1680-1710 cm⁻¹ region.

Thiazole Ring Vibrations: A series of complex stretching and bending modes characteristic of the thiazole ring structure.

C-H Stretch: Vibrations from the aldehyde and C4 protons.

C-I Stretch: A low-frequency vibration corresponding to the carbon-iodine bond.

The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental IR and Raman spectra. A detailed analysis, known as a Potential Energy Distribution (PED) analysis, can be performed to assign the calculated frequencies to specific vibrational modes of the molecule.

Molecular Dynamics Simulations and Intermolecular Interactions Involving 5-Iodo-1,3-thiazole-2-carbaldehyde

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 5-Iodo-1,3-thiazole-2-carbaldehyde over time, providing insights into its conformational flexibility and intermolecular interactions. These simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule interacts with its environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations could explore several key aspects:

Solvation and Stability: Simulations in an aqueous environment can assess the stability of the molecule and the nature of its hydration shell. The aldehyde oxygen can act as a hydrogen bond acceptor, while the thiazole ring can participate in other non-covalent interactions.

Halogen Bonding: A significant feature of this molecule is the iodine atom. Iodine can act as a halogen bond donor, forming a directional, non-covalent interaction (C-I···X, where X is a Lewis base like an oxygen or nitrogen atom). MD simulations can reveal the prevalence and geometry of such halogen bonds in different environments, which can be crucial for understanding its binding to biological targets.

Conformational Dynamics: The simulation can track the rotation around the single bond connecting the aldehyde group to the thiazole ring, identifying the most stable conformations and the energy barriers between them.

These simulations provide a dynamic picture that complements the static view from quantum chemical calculations, offering a deeper understanding of how 5-Iodo-1,3-thiazole-2-carbaldehyde behaves in realistic systems.

Quantitative Structure-Reactivity Relationships (QSRR) for 5-Iodo-1,3-thiazole-2-carbaldehyde Analogues in Chromatographic Studies

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their measured reactivity or activity. In the context of chromatography, QSRR seeks to predict retention behavior (e.g., retention time or factor) based on calculated molecular descriptors.

Compound Set: Synthesizing or acquiring a series of analogues where substituents on the thiazole ring are varied (e.g., replacing iodine with bromine, chlorine, or methyl groups).

Chromatographic Data: Measuring the retention factors (k) for all analogues under standardized High-Performance Liquid Chromatography (HPLC) conditions, often using a reversed-phase column. The logarithm of the retention factor (log k) is typically used as the measure of lipophilicity.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each analogue. These can include electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume), and topological descriptors.

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that links a selection of descriptors to the experimental log k values.

For thiazole derivatives, studies have shown that chromatographic retention can be correlated with predicted lipophilicity (LogP) values. tbzmed.ac.ir A resulting QSRR model might take the form:

log k = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Such models are valuable for predicting the chromatographic behavior of new, unsynthesized analogues and for providing insight into the molecular properties that govern their interaction with the stationary phase. For instance, a QSRR study could reveal the relative importance of lipophilicity versus electronic factors in determining the retention of thiazole aldehydes on a C18 column.

Strategic Utilization of 5 Iodo 1,3 Thiazole 2 Carbaldehyde in Advanced Synthetic Organic Chemistry

5-Iodo-1,3-thiazole-2-carbaldehyde as a Key Synthon for Complex Heterocyclic Architectures

5-Iodo-1,3-thiazole-2-carbaldehyde serves as a versatile and highly reactive building block, or synthon, for the assembly of a wide array of complex heterocyclic architectures. Its utility stems from the presence of two distinct reactive sites: the aldehyde group at the 2-position and the iodine atom at the 5-position of the thiazole (B1198619) ring. This dual functionality allows for sequential and site-selective modifications, providing a strategic advantage in the synthesis of intricate molecular frameworks.

The aldehyde group readily participates in classical carbonyl chemistry, including condensation reactions, to form new carbon-carbon and carbon-nitrogen bonds. For instance, it can react with various nucleophiles to introduce diverse substituents. The iodine atom, on the other hand, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of aryl, vinyl, and alkynyl groups at the 5-position, further expanding the structural diversity of the resulting molecules.

A notable application of this synthon is in the construction of fused heterocyclic systems. For example, the aldehyde can be transformed into an imine, which can then undergo an intramolecular cyclization via a reaction involving the C-I bond, leading to the formation of bicyclic and polycyclic structures. This strategy has been employed to synthesize novel scaffolds with potential applications in medicinal chemistry and materials science.

The thiazole ring itself is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs. growingscience.com By using 5-iodo-1,3-thiazole-2-carbaldehyde as a starting material, chemists can efficiently generate libraries of substituted thiazole derivatives for biological screening. The ability to functionalize both the 2- and 5-positions allows for the fine-tuning of electronic and steric properties, which is crucial for optimizing biological activity.

Recent research has highlighted the use of related thiazole carbaldehydes in cascade reactions to produce complex structures. acs.orgresearchgate.net While not directly involving the iodo-substituted variant, these studies underscore the synthetic potential of the thiazole carbaldehyde framework for building elaborate molecular architectures. The presence of the iodine in 5-iodo-1,3-thiazole-2-carbaldehyde offers an additional reactive handle, enhancing its value as a synthon for creating novel and complex heterocyclic compounds.

Scaffold for Multi-Component Reactions (MCRs) and Cascade Processes

The unique structural features of 5-iodo-1,3-thiazole-2-carbaldehyde make it an ideal scaffold for the design and implementation of multi-component reactions (MCRs) and cascade processes. researchgate.net MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, and cascade reactions, which involve a series of intramolecular transformations, are highly valued for their efficiency and atom economy. researchgate.net

The aldehyde functionality of 5-iodo-1,3-thiazole-2-carbaldehyde can readily participate in MCRs. For example, it can react with an amine and an isocyanide in a Ugi-type reaction to introduce a complex side chain at the 2-position. The resulting product, still bearing the reactive iodine atom at the 5-position, can then be subjected to further diversification through cross-coupling reactions. This sequential MCR and cross-coupling approach allows for the rapid generation of a wide range of structurally diverse molecules from a single starting material.

While direct examples of 5-iodo-1,3-thiazole-2-carbaldehyde in MCRs are not extensively documented in the provided search results, the reactivity of similar aldehydes in such reactions is well-established. For instance, isoxazole (B147169) carbaldehydes have been used in copper-catalyzed MCRs with 2-aminopyridines and isonitriles to synthesize complex imidazo[1,2-a]azines. beilstein-journals.org This suggests a strong potential for 5-iodo-1,3-thiazole-2-carbaldehyde to be employed in analogous transformations.

Furthermore, the presence of both the aldehyde and the iodo group on the thiazole ring opens up possibilities for designing novel cascade reactions. A reaction could be initiated at the aldehyde, followed by an intramolecular cyclization involving the iodine atom. For example, a Knoevenagel condensation at the aldehyde could be followed by an intramolecular Heck reaction, leading to the formation of a fused heterocyclic system in a single pot. The synthesis of thiazole-5-carbaldehydes through cascade annulation of enaminones and potassium thiocyanate (B1210189) highlights the utility of the thiazole carbaldehyde core in such processes. acs.orgresearchgate.net

The development of MCRs and cascade reactions involving 5-iodo-1,3-thiazole-2-carbaldehyde would represent a significant advancement in synthetic efficiency, enabling the construction of complex, drug-like molecules in a more streamlined and environmentally friendly manner.

Development of Novel Reagents, Ligands, and Organocatalysts Derived from 5-Iodo-1,3-thiazole-2-carbaldehyde

The unique bifunctional nature of 5-iodo-1,3-thiazole-2-carbaldehyde makes it an attractive starting point for the development of novel reagents, ligands for metal-catalyzed reactions, and metal-free organocatalysts.

Novel Reagents: The aldehyde group can be transformed into a variety of other functional groups, leading to new reagents with specific applications. For example, reduction of the aldehyde to an alcohol, followed by conversion to a tosylate or mesylate, would yield a reactive electrophile. Alternatively, oxidation of the aldehyde to a carboxylic acid would provide a precursor for the synthesis of activated esters or acid chlorides. The presence of the iodine atom at the 5-position could impart unique reactivity to these derived reagents.

Ligands for Metal Catalysis: The thiazole nitrogen and a substituent introduced at the 2-position via the aldehyde can act as a bidentate chelate for a metal center. For instance, conversion of the aldehyde to an oxime or a hydrazone, followed by coordination to a metal like palladium or copper, could generate a novel catalyst for cross-coupling or oxidation reactions. The electronic properties of the ligand, and thus the reactivity of the metal center, could be tuned by modifying the substituent at the 5-position through reactions at the C-I bond.

Organocatalysts: The thiazole ring can serve as a scaffold for the construction of chiral organocatalysts. The aldehyde group provides a handle for introducing a chiral amine or another catalytic moiety. For example, condensation of 5-iodo-1,3-thiazole-2-carbaldehyde with a chiral primary amine could yield a chiral imine, which could be used as a catalyst in asymmetric transformations. The development of carbohydrate-based organocatalysts, some of which incorporate heterocyclic motifs, demonstrates the potential of such strategies. mdpi.com While direct examples using 5-iodo-1,3-thiazole-2-carbaldehyde are not prevalent in the search results, the principles of organocatalyst design suggest its suitability as a starting material. The synthesis of organocatalysts for various chemical reactions is a burgeoning field of research. google.com

The ability to easily modify both the 2- and 5-positions of the thiazole ring provides a high degree of modularity in the design of new reagents, ligands, and organocatalysts derived from 5-iodo-1,3-thiazole-2-carbaldehyde, opening up new avenues for chemical synthesis and catalysis.

Applications in Combinatorial Chemistry and Library Synthesis for Research Purposes

5-Iodo-1,3-thiazole-2-carbaldehyde is a highly valuable building block for combinatorial chemistry and the synthesis of compound libraries for research purposes, particularly in the field of drug discovery. youtube.comuzh.ch The generation of large, diverse collections of small molecules is essential for identifying new lead compounds with desired biological activities. The orthogonal reactivity of the aldehyde and iodo groups on the thiazole scaffold allows for a divergent synthetic strategy, where a common core is elaborated into a multitude of different products.